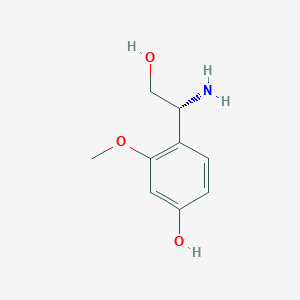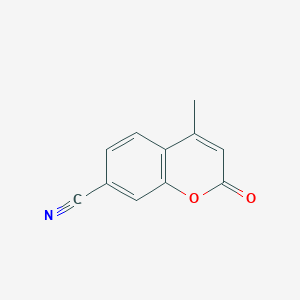
(r)-4-(1-Amino-2-hydroxyethyl)-3-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(®-1-Amino-2-hydroxy-ethyl)-3-methoxy-phenol is an organic compound with a complex structure that includes an amino group, a hydroxyl group, and a methoxy group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(®-1-Amino-2-hydroxy-ethyl)-3-methoxy-phenol typically involves multi-step organic reactions. One common method starts with the protection of the phenol group, followed by the introduction of the amino and hydroxyl groups through a series of reactions such as nitration, reduction, and substitution. The final step often involves deprotection to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(®-1-Amino-2-hydroxy-ethyl)-3-methoxy-phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present in intermediates) can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups into the phenol ring.
Applications De Recherche Scientifique
4-(®-1-Amino-2-hydroxy-ethyl)-3-methoxy-phenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 4-(®-1-Amino-2-hydroxy-ethyl)-3-methoxy-phenol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The methoxy group may enhance the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(®-1-Amino-2-hydroxy-ethyl)-phenol: Lacks the methoxy group, which may affect its stability and reactivity.
4-(®-1-Amino-2-hydroxy-ethyl)-3-ethoxy-phenol: Has an ethoxy group instead of a methoxy group, which can alter its chemical properties.
Uniqueness
4-(®-1-Amino-2-hydroxy-ethyl)-3-methoxy-phenol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H13NO3 |
|---|---|
Poids moléculaire |
183.20 g/mol |
Nom IUPAC |
4-[(1R)-1-amino-2-hydroxyethyl]-3-methoxyphenol |
InChI |
InChI=1S/C9H13NO3/c1-13-9-4-6(12)2-3-7(9)8(10)5-11/h2-4,8,11-12H,5,10H2,1H3/t8-/m0/s1 |
Clé InChI |
CJSOSTPRWYLUPR-QMMMGPOBSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)O)[C@H](CO)N |
SMILES canonique |
COC1=C(C=CC(=C1)O)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(4-Nitro-phenyl)-cyclobutyl]-methanol](/img/structure/B8507640.png)
![tert-butyl 9-imidazol-1-yl-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B8507647.png)




![6-bromo-4-chloro-2-methoxy-3-[(4-pyrazol-1-ylphenyl)methyl]quinoline](/img/structure/B8507697.png)
![3-amino-N-[2-[(4-methoxybenzoyl)amino]phenyl]-1,2-benzoxazole-5-carboxamide](/img/structure/B8507702.png)





